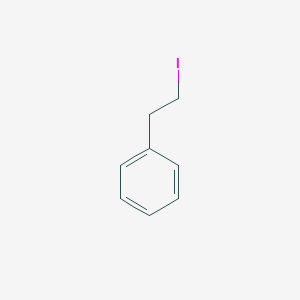

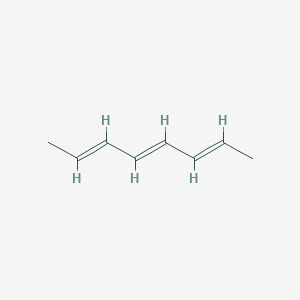

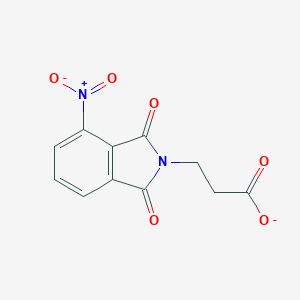

![molecular formula C10H10O5 B101982 4-[(Ethoxycarbonyl)oxy]benzoic acid CAS No. 15552-32-6](/img/structure/B101982.png)

4-[(Ethoxycarbonyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(Ethoxycarbonyl)oxy]benzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their wide range of applications in various fields such as pharmaceuticals, dyes, and polymers. The ethoxycarbonyl group attached to the benzoic acid moiety suggests that this compound could be involved in esterification reactions and might exhibit unique physical and chemical properties due to the presence of the ester functional group.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, as seen in the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, where ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates are condensed with 2-aminobenzoic acid . Additionally, the Mitsunobu reaction has been employed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, indicating that similar strategies could potentially be applied to synthesize 4-[(ethoxycarbonyl)oxy]benzoic acid .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray diffraction for crystal structure determination . The molecular geometry can be optimized using computational methods like density functional theory (DFT), which provides insights into the conformation and electronic structure of the molecule .

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. For instance, they can undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . They can also act as ligands, forming complexes with metals such as nickel and copper . The presence of the ethoxycarbonyl group in 4-[(ethoxycarbonyl)oxy]benzoic acid suggests that it may undergo similar reactions, including esterification and complexation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For example, the introduction of an ethoxycarbonyl group can affect the solubility, melting point, and reactivity of the compound. Theoretical calculations using DFT can predict reactivity descriptors such as ionization energy, hardness, and electrophilicity, which are crucial for understanding the behavior of these compounds in different environments . Solvent effects on these properties can be studied using models like the Polarizable Continuum Model (PCM) .

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Luminescent Properties and Synthesis of Lanthanide Coordination Compounds : Derivatives of 4-benzyloxy benzoic acid, including those with electron-withdrawing and electron-donating groups, were utilized to synthesize lanthanide coordination compounds. These compounds were tested for their photophysical properties, revealing that electron-donating substituents enhance luminescence efficiency, while electron-withdrawing groups decrease it due to energy dissipation mechanisms. This research highlights the potential of such derivatives in developing luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Rhodium-Catalyzed Synthesis of Heterocyclic Compounds : A study explored the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, leading to the efficient synthesis of isocoumarin derivatives and 4-ethenylcarbazoles. This method demonstrates an innovative approach to synthesizing condensed heterocyclic compounds, some of which exhibit solid-state fluorescence, indicating potential applications in materials science (Shimizu, Hirano, Satoh, & Miura, 2009).

Enthalpic Studies of 4-Alkoxybenzoic Acids : Research on the thermochemical properties of linear 4-n-alkoxybenzoic acids, including 4-ethoxybenzoic acid, aimed at understanding the enthalpic effects of introducing an alkoxy chain into the benzoic acid ring. The study provides valuable insights into the energetics of these compounds, which is crucial for their application in designing new materials with specific thermal properties (Silva, Ferreira, & Maciel, 2010).

Semifluorination Effects on Mesophase Stabilization : A study on the effects of semifluorination of alkyl groups in tapered building blocks, including derivatives of 4-[(ethoxycarbonyl)oxy]benzoic acid, demonstrated dramatic stabilization of hexagonal columnar mesophases. This research underscores the impact of molecular design on the liquid crystalline behavior of materials, offering pathways to tailor the properties of mesophases for specific applications (Percec et al., 1995).

Synthetic Organic Chemistry

Synthesis of Aminosugars : The synthesis of methyl 3-azido-3-deoxy-α and β-D-xylopyranoside derivatives, involving reactions with 4-fluorobenzoic acid and subsequent modifications, showcases the utility of 4-[(ethoxycarbonyl)oxy]benzoic acid derivatives in the preparation of complex organic molecules. This research contributes to the methodology of synthesizing aminosugars, which are important in various biochemical applications (Tsuchiya, Suo, & Umezawa, 1970).

Oxidative Polymerization of Phenol Derivatives : The enzymatic oxidative polymerization of 4-(4-hydroxybenzylideneamino)benzoic acid, a para-imine functionalized phenol derivative, highlights the application of 4-[(ethoxycarbonyl)oxy]benzoic acid derivatives in polymer science. This research provides insights into the development of novel polymers with specific properties, such as thermal stability and electrochemical characteristics, through enzymatic catalysis (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Propiedades

IUPAC Name |

4-ethoxycarbonyloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMHSYMNTYLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607499 |

Source

|

| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethoxycarbonyl)oxy]benzoic acid | |

CAS RN |

15552-32-6 |

Source

|

| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

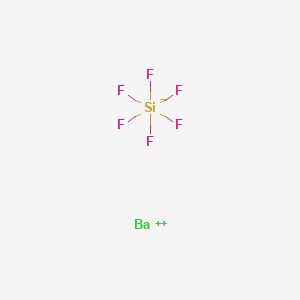

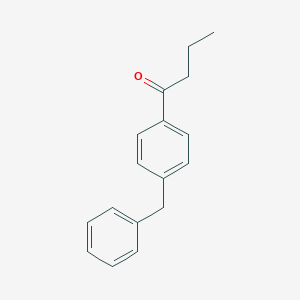

![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)